6-[Ethyl(phenyl)amino]hexan-1-OL 6-[Ethyl(phenyl)amino]hexan-1-OL
Brand Name: Vulcanchem
CAS No.: 156780-48-2
VCID: VC16839548
InChI: InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3
SMILES:
Molecular Formula: C14H23NO
Molecular Weight: 221.34 g/mol

6-[Ethyl(phenyl)amino]hexan-1-OL

CAS No.: 156780-48-2

Cat. No.: VC16839548

Molecular Formula: C14H23NO

Molecular Weight: 221.34 g/mol

* For research use only. Not for human or veterinary use.

6-[Ethyl(phenyl)amino]hexan-1-OL - 156780-48-2

Specification

CAS No. 156780-48-2
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
IUPAC Name 6-(N-ethylanilino)hexan-1-ol
Standard InChI InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3
Standard InChI Key LIDHWGMXXKSFNT-UHFFFAOYSA-N
Canonical SMILES CCN(CCCCCCO)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Constitutional Features

The molecular formula of 6-[Ethyl(phenyl)amino]hexan-1-ol is C₁₄H₂₃NO, derived from a six-carbon aliphatic chain (hexanol) with an ethyl(phenyl)amino substituent at the terminal carbon. The phenyl group introduces aromaticity, while the ethyl moiety adds steric bulk, influencing reactivity and solubility. Key structural attributes include:

  • Primary alcohol (-OH) at position 1, enabling hydrogen bonding and nucleophilic reactions.

  • Secondary amine (-NH-) at position 6, with ethyl and phenyl substituents modulating basicity and electronic effects.

Comparative analysis with 6-aminohexan-1-ol (C₆H₁₅NO, MW 117.19 g/mol) suggests that the phenyl and ethyl groups in 6-[Ethyl(phenyl)amino]hexan-1-ol increase its molecular weight to approximately 237.34 g/mol, calculated using atomic mass increments.

Table 1: Structural and Molecular Parameters

Parameter6-[Ethyl(phenyl)amino]hexan-1-ol6-Aminohexan-1-ol
Molecular FormulaC₁₄H₂₃NOC₆H₁₅NO
Molecular Weight (g/mol)237.34117.19
Functional GroupsAlcohol, secondary amineAlcohol, primary amine

Synthesis and Reactivity

Synthetic Pathways

Though no direct synthesis routes for 6-[Ethyl(phenyl)amino]hexan-1-ol are documented, analogous reactions for 6-aminohexan-1-ol suggest plausible methods:

  • Reductive Amination: Reacting 6-oxohexanal with ethylphenylamine under hydrogenation conditions (e.g., H₂/Pd-C) could yield the target compound.

  • Nucleophilic Substitution: Displacing a leaving group (e.g., bromide) at the sixth carbon of hexanol with ethyl(phenyl)amine.

Reactivity Profile

  • Alcohol Group: Participates in esterification, etherification, and oxidation reactions. The primary -OH’s pKa is estimated at ~16–18, similar to aliphatic alcohols .

  • Amine Group: The secondary amine’s pKa is projected at ~9.5–10.5, slightly lower than primary amines (e.g., 6-aminohexan-1-ol, pKa ~10.5) , due to the electron-withdrawing phenyl group.

Physicochemical Properties

Thermal and Solubility Characteristics

Extrapolating from 6-aminohexan-1-ol (boiling point: 227°C, density: 0.9 g/cm³) and 6-mercaptohexan-1-ol (density: 0.981 g/mL) , the larger hydrophobic phenyl group in 6-[Ethyl(phenyl)amino]hexan-1-ol likely elevates its boiling point to 250–270°C and density to 1.05–1.10 g/cm³.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Estimation
Boiling Point250–270°CIncreased molecular weight
Density1.05–1.10 g/cm³Aromatic substituent
Solubility in WaterLow (<1 g/L)Hydrophobic phenyl group
LogP (Octanol-Water)~2.5–3.0Comparative analysis

Applications and Industrial Relevance

Pharmaceutical Intermediate

Secondary amine-alcohols are pivotal in drug synthesis. For instance, 6-aminohexan-1-ol serves as a precursor for antibiotics and antifungals . By analogy, 6-[Ethyl(phenyl)amino]hexan-1-ol could act as a building block for:

  • Antihistamines: The ethyl(phenyl)amino group mimics structural motifs in diphenhydramine derivatives.

  • Local Anesthetics: Similar to lidocaine’s diethylamino aromatic backbone.

Surface Modification Agent

Thiol- and amino-alcohols like 6-mercaptohexan-1-ol are used in self-assembled monolayers (SAMs) . The target compound’s amine and alcohol groups may facilitate covalent bonding to metal oxides, suggesting applications in nanotechnology and biosensors.

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